

N-Acetylglycine-d5: A Technical Guide to Isotopic Labeling and Purity Analysis

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Compound of Interest		
Compound Name:	N-Acetylglycine-d5	
Cat. No.:	B1450727	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling, purity analysis, and applications of **N-Acetylglycine-d5**. This deuterated analog of N-Acetylglycine serves as a critical internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays, ensuring accuracy and precision in research and drug development.

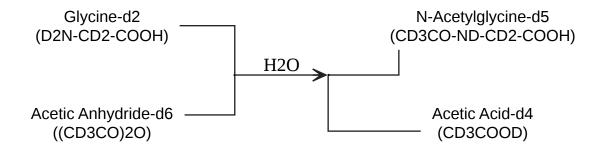
Isotopic Labeling and Synthesis

The synthesis of **N-Acetylglycine-d5** is most commonly achieved through the acetylation of deuterated glycine (Glycine-d2) with deuterated acetic anhydride (Acetic Anhydride-d6). This method ensures the stable incorporation of five deuterium atoms into the N-Acetylglycine molecule.

A typical synthesis involves the reaction of Glycine-d2, where the two hydrogen atoms on the α -carbon are replaced with deuterium, with Acetic Anhydride-d6, where the six hydrogen atoms on the two acetyl groups are replaced with deuterium. The reaction is typically carried out in an aqueous medium. The use of deuterated reagents is the cornerstone of producing a high-purity deuterated final product.

Reaction Scheme:





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Synthesis of **N-Acetylglycine-d5**.

Experimental Protocol: Synthesis of N-Acetylglycine-d5

A plausible experimental protocol, adapted from the synthesis of unlabeled N-Acetylglycine, is as follows[1]:

- Dissolution: Dissolve Glycine-d2 (1 molar equivalent) in heavy water (D2O).
- Acetylation: Add Acetic Anhydride-d6 (2 molar equivalents) to the solution with vigorous stirring. The reaction is exothermic.
- Crystallization: Continue stirring for 20-30 minutes. The N-Acetylglycine-d5 may begin to crystallize. Cool the solution in an ice bath to facilitate complete crystallization.
- Isolation: Collect the crystalline product by filtration.
- Washing: Wash the crystals with a small amount of ice-cold D₂O to remove unreacted starting materials and byproducts.
- Drying: Dry the purified N-Acetylglycine-d5 under vacuum.

Isotopic Purity and Analysis

The isotopic purity and enrichment of **N-Acetylglycine-d5** are critical for its function as an internal standard. These parameters are typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercial suppliers of **N-**



Acetylglycine-d5 generally report a chemical purity of \geq 98% and an isotopic purity of \geq 99% atom % D[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the isotopic labeling pattern and assessing the level of deuterium incorporation.

- 1 H NMR: The absence or significant reduction of proton signals corresponding to the acetyl methyl group and the α -carbon protons confirms successful deuteration at these positions.
- ²H NMR (Deuterium NMR): The presence of signals in the deuterium spectrum at chemical shifts corresponding to the acetyl and α-carbon positions confirms the presence and location of the deuterium atoms.
- ¹³C NMR: The carbon signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered compared to the unlabeled compound.

Table 1: Summary of Expected NMR Data for N-Acetylglycine-d5



Nucleus	Expected Chemical Shift (ppm)	Multiplicity	Comment
¹ H	Residual solvent peak	-	Absence of signals for acetyl and α-protons indicates high deuteration.
² H	~2.0	Singlet	Acetyl group deuterons (CD3).
~3.9	Singlet	α -carbon deuterons (CD ₂).	
13 C	~22	Multiplet	Acetyl methyl carbon (CD ₃).
~41	Multiplet	α-carbon (CD ₂).	
~170	Singlet	Amide carbonyl carbon.	_
~173	Singlet	Carboxylic acid carbon.	_

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is the primary method for quantifying isotopic enrichment and purity. By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its unlabeled counterpart, the degree of deuteration can be precisely determined.

Experimental Protocol: LC-MS/MS Analysis of Isotopic Purity

- Sample Preparation: Prepare a dilute solution of **N-Acetylglycine-d5** in a suitable solvent (e.g., methanol/water).
- Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).



- Mass Spectrometry:
 - Ionization: Use electrospray ionization (ESI) in either positive or negative mode.
 - Analysis: Perform a full scan analysis to identify the molecular ions of N-Acetylglycine-d5
 ([M-H]⁻ at m/z 121.08 or [M+H]⁺ at m/z 123.09) and any isotopologues with fewer
 deuterium atoms.
 - Quantification: Determine the relative abundance of the ion corresponding to N Acetylglycine-d5 (d5) and the ions corresponding to d4, d3, d2, d1, and d0 species. The isotopic purity is calculated from these relative abundances.

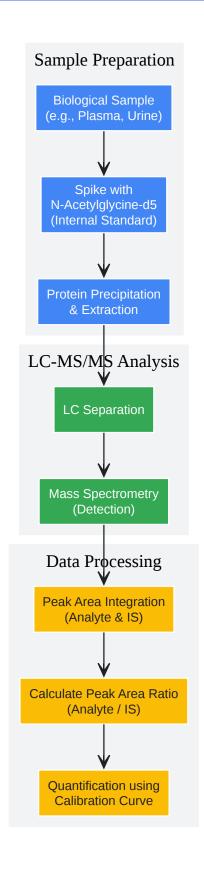
Table 2: Quantitative Data for N-Acetylglycine-d5 Purity

Parameter	Typical Specification	Analytical Method
Chemical Purity	≥98.0%	HPLC, NMR
Isotopic Purity (Atom % D)	≥99%	Mass Spectrometry
Isotopic Enrichment (d5)	>98%	Mass Spectrometry

Application as an Internal Standard

N-Acetylglycine-d5 is widely used as an internal standard in quantitative bioanalysis. The addition of a known amount of the deuterated standard to a biological sample allows for the accurate quantification of the endogenous (unlabeled) N-Acetylglycine. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variations in sample preparation, injection volume, and ionization efficiency[4][5][6] [7].





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Workflow for the use of **N-Acetylglycine-d5** as an internal standard.



The use of a stable isotope-labeled internal standard like **N-Acetylglycine-d5** is considered the gold standard in quantitative mass spectrometry, providing the highest level of accuracy and precision for bioanalytical methods in drug development and clinical research.

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